Cas no 2228962-20-5 (2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol)

2-(4-Bromo-5-methoxythiophen-2-yl)ethane-1-thiol is a specialized organosulfur compound featuring a brominated and methoxylated thiophene core linked to an ethanethiol moiety. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the development of heterocyclic compounds and functionalized thiophene derivatives. The bromine substituent enhances its utility in cross-coupling reactions, while the thiol group provides a versatile handle for further derivatization or conjugation. Its well-defined molecular architecture ensures consistent performance in applications such as pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under inert conditions due to the thiol group's sensitivity to oxidation, ensuring optimal stability and reactivity.
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol structure
2228962-20-5 structure
商品名:2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
CAS番号:2228962-20-5
MF:C7H9BrOS2
メガワット:253.179758787155
CID:6406615
PubChem ID:165846711

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
    • EN300-1917194
    • 2228962-20-5
    • インチ: 1S/C7H9BrOS2/c1-9-7-6(8)4-5(11-7)2-3-10/h4,10H,2-3H2,1H3
    • InChIKey: AOORKDJYBOCWJT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(OC)SC(=C1)CCS

計算された属性

  • せいみつぶんしりょう: 251.92782g/mol
  • どういたいしつりょう: 251.92782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1917194-1.0g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
1g
$1343.0 2023-05-31
Enamine
EN300-1917194-5.0g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
5g
$3894.0 2023-05-31
Enamine
EN300-1917194-0.1g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
0.1g
$1183.0 2023-09-17
Enamine
EN300-1917194-2.5g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
2.5g
$2631.0 2023-09-17
Enamine
EN300-1917194-5g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
5g
$3894.0 2023-09-17
Enamine
EN300-1917194-0.25g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
0.25g
$1235.0 2023-09-17
Enamine
EN300-1917194-10.0g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
10g
$5774.0 2023-05-31
Enamine
EN300-1917194-0.05g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
0.05g
$1129.0 2023-09-17
Enamine
EN300-1917194-0.5g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
0.5g
$1289.0 2023-09-17
Enamine
EN300-1917194-1g
2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol
2228962-20-5
1g
$1343.0 2023-09-17

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol 関連文献

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiolに関する追加情報

Introduction to 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol (CAS No. 2228962-20-5)

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol, identified by its CAS number 2228962-20-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives family, which is well-known for its diverse biological activities and structural versatility. The presence of both bromine and methoxy substituents on the thiophene ring, along with the thiol functional group on the ethyl side chain, makes this molecule a promising candidate for further chemical modifications and applications.

The structural features of 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol contribute to its unique chemical properties. The bromine atom at the 4-position and the methoxy group at the 5-position introduce both electrophilic and nucleophilic centers, respectively, which can be exploited in various synthetic pathways. Additionally, the thiol (-SH) group is highly reactive and can participate in disulfide bond formation, metal coordination, or as a precursor for further functionalization. These characteristics make it an intriguing molecule for drug discovery and material science applications.

In recent years, there has been a growing interest in thiophene-based compounds due to their potential therapeutic effects. Thiophenes and their derivatives have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. For instance, studies have shown that certain thiophene derivatives can inhibit enzymes involved in cancer cell proliferation or modulate immune responses. The compound 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol is being explored as a lead structure in the development of novel therapeutic agents.

One of the most compelling aspects of 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol is its potential as a building block for more complex molecules. The reactive thiol group can be coupled with other pharmacophores through thiol-disulfide exchange reactions or used in palladium-catalyzed cross-coupling reactions to introduce additional functional groups. This flexibility allows chemists to design molecules with tailored properties for specific applications.

Recent advancements in computational chemistry have also facilitated the study of 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol. Molecular modeling techniques have been employed to predict its interactions with biological targets, such as proteins and enzymes. These studies have provided valuable insights into how this compound might behave within a biological system and have guided the design of more potent derivatives.

The synthesis of 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol involves several key steps that highlight its synthetic utility. The bromination of 5-methoxythiophene at the 4-position followed by ethylation of the resulting intermediate yields the desired product. This synthetic route demonstrates how functional group transformations can be used to construct complex molecules from simpler precursors.

In conclusion, 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol (CAS No. 2228962-20-5) is a versatile compound with significant potential in pharmaceutical research and materials science. Its unique structural features, reactivity, and synthetic accessibility make it an attractive candidate for further exploration. As research in thiophene derivatives continues to advance, compounds like this are likely to play a crucial role in the development of new drugs and materials.

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